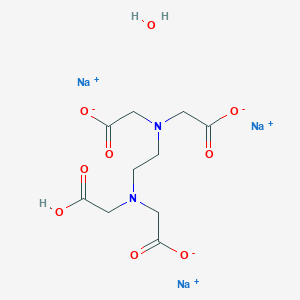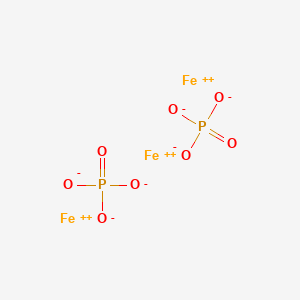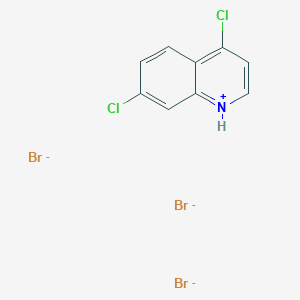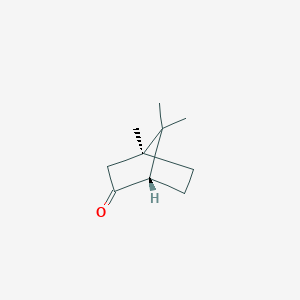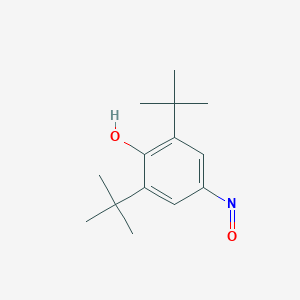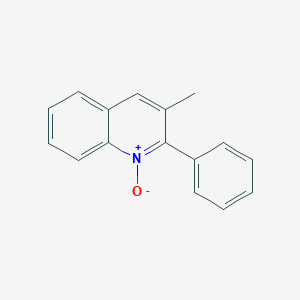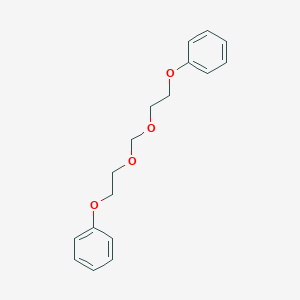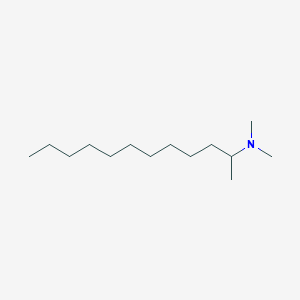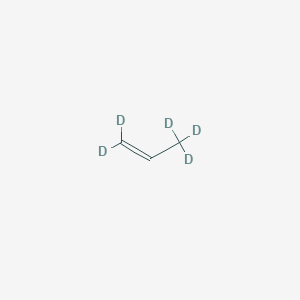![molecular formula C26H32N2O B081084 2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole CAS No. 14051-14-0](/img/structure/B81084.png)
2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole is a chemical compound with potential applications in scientific research. This indole derivative has been synthesized using a variety of methods and has been found to have interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole involves its interaction with dopamine D4 receptors. As a selective antagonist of these receptors, this compound can block the activity of dopamine in the brain. This mechanism of action is important for understanding the potential therapeutic applications of this compound in the treatment of addiction and other psychiatric disorders.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the binding of dopamine to D4 receptors, while in vivo studies have demonstrated its potential as a therapeutic agent for the treatment of addiction and other psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole in lab experiments is its selectivity for dopamine D4 receptors. This allows researchers to study the function of these receptors specifically, without interference from other dopamine receptor subtypes. However, a limitation of this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.
Direcciones Futuras
There are several future directions for the study of 2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of addiction and other psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, the development of new synthesis methods and modifications to the chemical structure may lead to the discovery of even more potent and selective dopamine D4 receptor antagonists.
Métodos De Síntesis
The synthesis of 2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole has been achieved using various methods. One such method involves the reaction of 1-benzyl-4-piperidone with 3-methyl-2-butenyl bromide in the presence of potassium carbonate and 18-crown-6 in acetonitrile. The resulting product is then treated with sodium borohydride and acetic acid to yield the desired compound.
Aplicaciones Científicas De Investigación
2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole has potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to act as a selective dopamine D4 receptor antagonist, making it useful in the study of dopamine receptor function. Additionally, this compound has been investigated for its potential as a therapeutic agent for the treatment of addiction and other psychiatric disorders.
Propiedades
Número CAS |
14051-14-0 |
|---|---|
Nombre del producto |
2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole |
Fórmula molecular |
C26H32N2O |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2-[2-(phenylmethoxymethyl)butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole |
InChI |
InChI=1S/C26H32N2O/c1-2-19(17-29-18-20-8-4-3-5-9-20)14-21-15-25-26-23(12-13-28(25)16-21)22-10-6-7-11-24(22)27-26/h3-11,19,21,25,27H,2,12-18H2,1H3 |
Clave InChI |
RXBFQWOEDZMXPU-UHFFFAOYSA-N |
SMILES |
CCC(CC1CC2C3=C(CCN2C1)C4=CC=CC=C4N3)COCC5=CC=CC=C5 |
SMILES canónico |
CCC(CC1CC2C3=C(CCN2C1)C4=CC=CC=C4N3)COCC5=CC=CC=C5 |
Sinónimos |
2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)
